![molecular formula C8H17ClN2 B1379209 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 1461708-94-0](/img/structure/B1379209.png)

1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

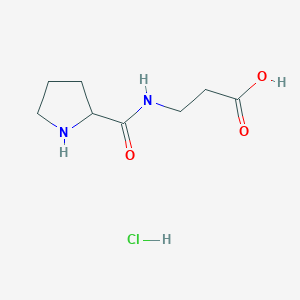

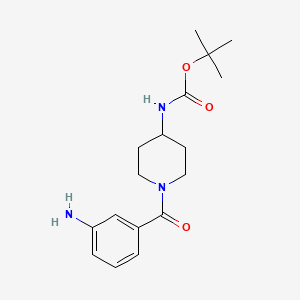

“1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride” is a chemical compound with the IUPAC name 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine . It is a structural motif found in numerous bioactive molecules .

Synthesis Analysis

An efficient synthesis of this compound can be achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic scaffold . The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-6-8(7)10;;/h7-9H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.15 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications

Efficient Synthesis Techniques

One area of research focuses on developing efficient synthetic methods for this compound and its analogues. For instance, an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues was achieved through sodium borohydride reduction. This method proved applicable for synthesizing different N6-substituted analogues on a multigram scale, indicating its utility for large-scale production (Nechayev et al., 2013).

Structural and Spectroscopic Characterization

Research has also delved into the structural and spectroscopic characterization of compounds structurally related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. Studies have synthesized and characterized several spiro[pyrrolidine-2,3′-oxindoles] and analyzed their NMR, mass spectral, and single crystal X-ray structural properties, contributing to a deeper understanding of the chemical behavior and structural properties of such compounds (Laihia et al., 2006).

Novel Synthetic Routes and Biological Activity

Additionally, research into novel synthetic routes and the biological activity of related compounds provides insights into the potential applications of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine derivatives. For example, the design and synthesis of novel octahydro-1H-pyrrolo[3,2-c]pyridine derivatives as C-C chemokine receptor type 5 (CCR5) antagonists were explored, with some compounds showing promising anti-HIV-1 activities. This underscores the potential pharmaceutical applications of these compounds in treating diseases like HIV (Wang et al., 2017).

Conformational Studies and Chemical Reactions

Conformational studies and investigations into the chemical reactions of derivatives provide further evidence of the versatility and scientific interest in compounds related to 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride. For instance, studies on lactone fused perhydroisoxazolo[2,3-a]pyridines revealed insights into their solid-state conformations and potential applications in organic synthesis (Alvarez-Larena et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .

Result of Action

In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

properties

IUPAC Name |

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.ClH/c1-10-5-3-7-2-4-9-6-8(7)10;/h7-9H,2-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNJAEJNHXKNTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)

![Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate](/img/structure/B1379145.png)

![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)

![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)